REACTION_CXSMILES
|
CN(C)S([N:6]1[C:10]2=[C:11]3[C:16](=[CH:17][CH:18]=[C:9]2[CH:8]=[N:7]1)[C:15](=[O:19])[C:14]([I:20])=[C:13]([C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1)[O:12]3)(=O)=O.C(O)(C(F)(F)F)=O>C(Cl)Cl>[I:20][C:14]1[C:15](=[O:19])[C:16]2[C:11]([O:12][C:13]=1[C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1)=[C:10]1[NH:6][N:7]=[CH:8][C:9]1=[CH:18][CH:17]=2
|
Name
|
7-iodo-6-oxo-8-phenyl-6H-9-oxa-1,2-diaza-cyclopenta[a]naphthalene-1-sulfonic acid dimethylamide
|
Quantity
|
82 mg
|
Type
|
reactant
|
Smiles
|
CN(S(=O)(=O)N1N=CC=2C1=C1OC(=C(C(C1=CC2)=O)I)C2=CC=CC=C2)C
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture was concentrated in vacuo
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
IC=1C(C2=CC=C3C(=C2OC1C1=CC=CC=C1)NN=C3)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 64 mg | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 99.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |